3-(2,4-Dichlorophenyl)prop-2-en-1-ol
CAS No.: 1504-59-2
Cat. No.: VC0169922
Molecular Formula: C9H8Cl2O
Molecular Weight: 203.06522
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1504-59-2 |
|---|---|
| Molecular Formula | C9H8Cl2O |
| Molecular Weight | 203.06522 |
| IUPAC Name | 3-(2,4-dichlorophenyl)prop-2-en-1-ol |
| Standard InChI | InChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6,12H,5H2 |
| SMILES | C1=CC(=C(C=C1Cl)Cl)C=CCO |
Introduction
Structural Features of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol
Molecular Formula and Structure
The molecular formula of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol is , with a molecular weight of approximately 203.06 g/mol . The structure comprises a phenyl ring substituted with two chlorine atoms at the ortho (2) and para (4) positions. This dichlorophenyl group is attached to a propenyl chain featuring a hydroxyl group at the terminal position.
The compound exhibits an -configuration across the double bond in the propenyl chain, which contributes to its stability and reactivity . The presence of electron-withdrawing chlorine substituents enhances the compound's lipophilicity and influences its interaction with biological targets.
Spectroscopic Characteristics
Spectroscopic analysis reveals key features of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol:
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Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the hydroxyl group () at approximately 3200 cm, the conjugated double bond () around 1600 cm, and aromatic stretching between 3000–3100 cm .
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Nuclear Magnetic Resonance (NMR): -NMR spectra display signals corresponding to aromatic protons in the phenyl ring (6–8 ppm), vinyl protons near the double bond (5–6 ppm), and hydroxyl protons around 3–4 ppm . -NMR confirms the presence of conjugated carbons in the propenyl chain and aromatic carbons in the phenyl ring .
Crystallographic Data
X-ray crystallographic studies indicate that molecules of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol are arranged in sheets stabilized by weak intermolecular interactions such as , , and stacking . These interactions contribute to the compound’s solid-state stability.
Physicochemical Properties
Physical State and Appearance
The compound is typically observed as a crystalline solid with a pale yellow or colorless appearance depending on purity . It has a melting point range between 50–70°C under standard conditions.
Solubility
3-(2,4-Dichlorophenyl)prop-2-en-1-ol exhibits moderate solubility in organic solvents such as ethanol, methanol, acetone, and chloroform due to its polar hydroxyl group combined with nonpolar aromatic moieties . Its solubility in water is limited owing to its hydrophobic dichlorophenyl substituent.
Chemical Reactivity
The conjugated system within this molecule renders it susceptible to nucleophilic addition reactions at the carbon-carbon double bond. The hydroxyl group can participate in hydrogen bonding or esterification reactions . The dichlorophenyl moiety enhances electrophilicity due to inductive effects from chlorine atoms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 203.06 g/mol |
| Melting Point | ~50–70°C |
| Solubility | Moderate in organic solvents |
| Spectroscopic Features | IR (: ~3200 cm), NMR (: ~6–8 ppm for aromatic protons) |
Synthesis Methodologies
Aldol Condensation
The synthesis of chalcone derivatives like 3-(2,4-Dichlorophenyl)prop-2-en-1-ol often involves aldol condensation reactions between substituted benzaldehydes and acetone or other ketones under basic conditions . Sodium hydroxide or potassium hydroxide serves as a catalyst.
Reaction Mechanism:
For this specific compound:
Table: Synthetic Parameters for Aldol Condensation
| Parameter | Value |
|---|---|
| Catalyst | NaOH/KOH |
| Solvent | Ethanol/Water |
| Temperature | Room Temperature (~25°C) |
| Reaction Time | ~12 Hours |
Alternative Methods
Other synthetic routes include Claisen-Schmidt condensation reactions using thionyl chloride as an acid catalyst . These methods provide high yields but require careful control of reaction conditions.
Biological Activities
Antimicrobial Properties
Studies have demonstrated that chalcone derivatives exhibit antibacterial activity against pathogens like Staphylococcus aureus due to their ability to disrupt bacterial cell walls or inhibit enzymatic activity . The dichlorophenyl substituent enhances potency by increasing lipophilicity.
Table: Antibacterial Activity Comparison
| Compound Name | Target Organism | IC50 Value (µM) |
|---|---|---|
| Chalcone Derivative | S. aureus | ~50 µM |
| Isoliquiritigenin | E. coli | ~60 µM |
Antioxidant Activity
The conjugated system within chalcones enables them to act as free radical scavengers by donating electrons or hydrogen atoms to neutralize reactive oxygen species (ROS) .
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